Kumokirine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Kumokirine is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the compound from the Liparis species using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Most of the available this compound is obtained through extraction from natural sources, followed by purification and quality control measures to ensure high purity levels .
Chemical Reactions Analysis
Types of Reactions: Kumokirine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as hydroxyl, methoxy, and ester groups in its structure .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate and chromium trioxide can be used to oxidize this compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can reduce this compound, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at various positions on the this compound molecule, leading to the formation of substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced derivatives with fewer oxygen-containing functional groups .
Scientific Research Applications
Kumokirine has a wide range of scientific research applications, including:
Biology: The compound’s unique structure and biological activity make it a valuable tool for studying various biological processes and pathways.
Medicine: this compound has potential therapeutic applications due to its biological activity, although further research is needed to fully understand its medicinal properties.
Mechanism of Action
The mechanism of action of Kumokirine involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation, but it is believed to interact with key proteins and enzymes involved in cellular processes .
Comparison with Similar Compounds
- Nervosine
- Kuramerine
- Malaxin
- Auriculine
Properties
IUPAC Name |
[(1R,8R)-4-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl 3,5-bis(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48NO8/c1-19(2)8-10-21-15-24(31(38)39-18-23-12-14-33(5)13-6-7-25(23)33)16-22(11-9-20(3)4)30(21)41-32-29(37)28(36)27(35)26(17-34)40-32/h8-9,15-16,23,25-29,32,34-37H,6-7,10-14,17-18H2,1-5H3/q+1/t23-,25+,26+,27+,28-,29+,32-,33?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVJFJJSFDTAGC-GFYGSFRASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)CC=C(C)C)C(=O)OCC3CC[N+]4(C3CCC4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC=C(C)C)C(=O)OC[C@@H]3CC[N+]4([C@@H]3CCC4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48NO8+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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